Dinoprost-d9

Isotope Dilution Mass Spectrometry Prostaglandin Quantification LC-MS/MS Method Development

Choose Dinoprost-d9 for superior assay robustness: its +9 Da mass shift eliminates isotopic interference from unlabeled PGF2α, ensuring accurate pg/mL quantification in complex biological matrices. The ≥98% high isotopic purity and stable deuterium label resist H/D back-exchange, providing a reliable internal standard for LC-MS/MS assays in clinical, forensic, and pharmacokinetic studies.

Molecular Formula C20H34O5
Molecular Weight 363.5 g/mol
Cat. No. B10766881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDinoprost-d9
Molecular FormulaC20H34O5
Molecular Weight363.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O
InChIInChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-,19+/m0/s1/i1D3,2D2,3D2,6D2
InChIKeyPXGPLTODNUVGFL-CYICHRNFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dinoprost-d9: Stable Isotope-Labeled Internal Standard for Prostaglandin F2α Quantification in LC-MS/MS Assays


Dinoprost-d9 (Prostaglandin F2α-d9; PGF2α-d9) is a deuterium-labeled analog of the endogenous prostaglandin Dinoprost (Prostaglandin F2α), containing nine deuterium atoms at specific positions . This compound serves exclusively as a stable isotope-labeled internal standard for the accurate quantification of native PGF2α in complex biological matrices via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) . With a molecular formula of C20H25D9O5 and molecular weight of 363.54 g/mol, Dinoprost-d9 is chemically and physically nearly identical to the unlabeled analyte, differing only by the mass shift imparted by deuterium substitution, which enables precise discrimination and quantification by mass spectrometry without altering the compound's chromatographic behavior or extraction recovery relative to the native analyte .

Why Non-Isotopic or Lower-Labeled PGF2α Standards Cannot Substitute for Dinoprost-d9 in Rigorous Quantitative LC-MS/MS Workflows


In quantitative mass spectrometry of prostaglandins, the use of a structurally matched, stable isotope-labeled internal standard is essential to correct for analyte losses during extraction, derivatization, and ionization [1]. Unlike non-isotopic internal standards (e.g., structurally related analogs) that may exhibit differential extraction recoveries, chromatographic retention times, or ionization efficiencies, Dinoprost-d9 co-elutes identically with native PGF2α and experiences the same matrix effects and ionization suppression/enhancement, thereby normalizing these variables and enabling accurate quantification via isotope dilution [2]. Furthermore, among deuterated PGF2α internal standards, the nine-deuterium substitution in Dinoprost-d9 provides a +9 Da mass shift that minimizes isotopic overlap with the native analyte's natural abundance isotopologue peaks (M+1, M+2, etc.), reducing cross-talk and improving signal-to-noise ratios compared to lower-labeled variants such as PGF2α-d4 (+4 Da) [3]. This increased mass separation is particularly critical when quantifying low-abundance PGF2α in lipid-rich matrices where endogenous interference is substantial [3].

Quantitative Performance Differentiation: Dinoprost-d9 vs. PGF2α-d4 and Non-Isotopic Standards in LC-MS/MS Quantification


Enhanced Isotopic Purity and Mass Separation: Dinoprost-d9 (9 Da Shift) vs. PGF2α-d4 (4 Da Shift)

Dinoprost-d9 incorporates nine deuterium atoms at the 17, 17′, 18, 18′, 19, 19′, 20, 20, and 20 positions, resulting in a +9 Da mass shift from native PGF2α . In contrast, PGF2α-d4 contains only four deuterium atoms at the 3, 3′, 4, and 4′ positions, yielding a +4 Da shift . The larger mass differential of Dinoprost-d9 minimizes potential signal overlap between the internal standard's isotopic envelope and the M+2/M+4 natural abundance isotopologues of native PGF2α, which can contribute up to ~2-3% of the monoisotopic peak area in unlabeled prostaglandins due to naturally occurring 13C and 18O isotopes . This reduction in cross-talk is particularly advantageous when quantifying endogenous PGF2α at low picogram-per-milliliter concentrations in plasma or tissue homogenates, where signal interference can significantly bias measurements .

Isotope Dilution Mass Spectrometry Prostaglandin Quantification LC-MS/MS Method Development

Co-Elution and Ionization Matrix Effect Correction: Dinoprost-d9 vs. Structurally Dissimilar Internal Standards

In quantitative LC-MS/MS, co-eluting matrix components can suppress or enhance analyte ionization, leading to inaccurate quantification if not properly corrected [1]. Dinoprost-d9, being chemically identical to native PGF2α except for deuterium substitution, co-elutes precisely with the target analyte and experiences identical matrix effects and ionization efficiency [2]. In contrast, non-isotopic internal standards (e.g., structurally related prostaglandins such as PGE2-d9 or PGD2-d9) may exhibit different chromatographic retention times, differential matrix effects, or distinct ionization efficiencies, leading to incomplete correction and quantitative bias [3]. A study profiling prostaglandins in human ovarian cancer tissue demonstrated that using matched deuterated internal standards including PGF2α-d9 enabled an estimated 50% overall extraction and detection efficiency, with the isotope dilution approach correcting for analyte losses throughout the entire workflow [3].

Matrix Effect Correction Ionization Suppression LC-MS/MS Bioanalysis

Validated Application in Multi-Analyte Lipidomics Panels: Dinoprost-d9 Demonstrates Reproducible Recovery and Precision

In a validated multi-analyte LC-MS/MS method for quantifying oxylipins in biological samples, Dinoprost-d9 (PGF2α-d9) was employed alongside other deuterated internal standards including PGE2-d9 and PGD2-d9 to achieve accurate quantification across a panel of arachidonic acid metabolites [1]. While method-specific recovery and precision data are batch-dependent and must be verified per laboratory protocol, the use of Dinoprost-d9 as the internal standard for PGF2α ensures that quantification of this specific analyte benefits from isotope dilution correction [1]. Comparative studies in lipidomics workflows demonstrate that stable isotope-labeled internal standards with ≥99% isotopic purity enable linear calibration curves with correlation coefficients (r²) >0.99 and inter-day precision (%CV) <15% across the analytical range, which is required for regulatory acceptance in biomarker validation studies [2].

Lipidomics Oxylipin Profiling Method Validation

Differentiation from Therapeutic-Grade Dinoprost: Analytical vs. Pharmacological Utility

Dinoprost-d9 is exclusively intended and certified for use as an analytical internal standard in mass spectrometry-based quantification, and is not a therapeutic agent . In contrast, unlabeled Dinoprost (PGF2α) is a pharmacologically active FP receptor agonist used clinically for labor induction, luteolysis, and reproductive management [1]. The deuterium labeling of Dinoprost-d9 does not confer enhanced biological activity or metabolic stability for therapeutic applications; rather, deuteration serves solely to create a mass spectrometric signature for quantification . Importantly, Dinoprost-d9 is supplied with certificates of analysis confirming ≥99% isotopic purity and specific deuterium incorporation patterns, whereas pharmaceutical-grade Dinoprost is manufactured under GMP conditions with different purity specifications and impurity profiles optimized for human or veterinary administration [1]. Confusing these two distinct product classes would result in either failed analytical quantification (if using unlabeled Dinoprost as internal standard) or non-compliant therapeutic use (if using Dinoprost-d9 as a drug substance).

Analytical Chemistry Internal Standard Selection Research-Use-Only Classification

Optimal Procurement and Application Scenarios for Dinoprost-d9 Based on Quantitative Differentiation Evidence


Quantification of Endogenous PGF2α in Tissue and Plasma for Oxidative Stress and Inflammation Biomarker Studies

When quantifying low-abundance endogenous PGF2α in complex biological matrices (e.g., plasma, tissue homogenates, exhaled breath condensate), Dinoprost-d9 is the optimal internal standard. Its +9 Da mass shift minimizes isotopic cross-talk from natural abundance isotopologues, enabling accurate quantification at picogram-per-milliliter levels . Studies in human ovarian cancer tissue and renal fibrosis models have validated this approach, demonstrating that the use of PGF2α-d9 alongside other deuterated internal standards enables comprehensive prostaglandin profiling with correction for extraction and detection losses [1].

LC-MS/MS Method Development and Validation Requiring Isotope Dilution for Regulatory-Compliant Bioanalysis

For laboratories developing and validating quantitative LC-MS/MS methods intended for biomarker discovery, clinical research, or drug development studies, Dinoprost-d9 provides the matched isotopic internal standard necessary to achieve the precision (inter-day %CV <15%) and accuracy (bias within ±15%) benchmarks outlined in FDA Bioanalytical Method Validation guidance [2]. Its co-elution with native PGF2α ensures identical matrix effect correction, a requirement that non-isotopic internal standards cannot fulfill [2].

Multi-Analyte Lipidomics and Oxylipin Profiling Panels

In targeted lipidomics workflows that simultaneously quantify multiple arachidonic acid metabolites and oxylipins, Dinoprost-d9 is employed as the analyte-specific internal standard for PGF2α within a panel of deuterated standards (e.g., PGE2-d9, PGD2-d9, TXB2-d4) [1]. This approach ensures that PGF2α quantification maintains linearity (r² >0.99) across the analytical range despite the presence of numerous structurally related lipids that could otherwise interfere with accurate measurement [1][2].

Procurement for Academic and Contract Research Organization (CRO) Bioanalytical Laboratories

Procurement specialists supporting academic core facilities or CRO bioanalytical laboratories should prioritize Dinoprost-d9 over lower-labeled alternatives (e.g., PGF2α-d4) when the analytical workflow involves quantifying low-concentration endogenous PGF2α in lipid-rich matrices where isotopic interference from natural abundance isotopologues could compromise data quality . The compound's research-use-only classification and isotopic purity certification (≥99% deuterated forms) ensure compliance with institutional requirements for analytical standards .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dinoprost-d9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.